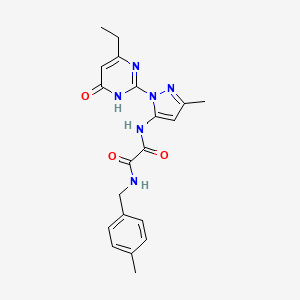

2-Chloro-4-fluoro-5-methylbenzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Chloro-4-fluoro-5-methylbenzaldehyde, also known as 2-CFMBA, is an aromatic aldehyde with a wide range of applications in the chemical and pharmaceutical industries. It is a versatile chemical compound and has been used in the synthesis of a variety of compounds. It is a colorless liquid with a boiling point of 180°C and a molecular weight of 166.54 g/mol. 2-CFMBA is widely used in organic chemistry as a reagent for the synthesis of heterocyclic compounds and other organic molecules.

Scientific Research Applications

Synthesis and Herbicide Intermediates

2-Chloro-4-fluoro-5-methylbenzaldehyde has been utilized in the synthesis of various compounds, particularly as a key intermediate in the production of herbicides. Zhou Yu (2002) detailed the preparation of 2-chloro-5-(4-chloro-1-methyl-5-trifluoromethyl-1H-pyrazol-3-yl)-4-fluorobenzaldehyde, a critical intermediate for herbicides, through oxidation and hydrolysis processes, achieving a total yield of 71.6% (Zhou Yu, 2002).

Molecular Structure and Spectroscopy

The molecular structure and spectroscopic properties of similar compounds have been extensively studied. For instance, Tursun et al. (2015) investigated the molecular structure of 2-fluoro-4-bromobenzaldehyde, a compound similar to this compound, using X-ray diffraction and vibrational spectroscopy, supported by computational studies (Tursun et al., 2015).

Pharmaceutical and Biological Research

In the pharmaceutical and biological research sectors, these compounds have been used as precursors or components in various studies. Lawrence et al. (2003) synthesized a series of fluorinated benzaldehydes for the Wittig synthesis of fluoro-substituted stilbenes, investigating their in vitro anticancer properties (Lawrence et al., 2003). Similarly, Hussein et al. (2014) synthesized dioxomolybdenum(VI) complexes with thiosemicarbazone ligands derived from 2-hydroxy-5-methylbenzaldehyde and other compounds, assessing their antitumor activity (Hussein et al., 2014).

Environmental and Material Sciences

In environmental and material sciences, such compounds have found use in synthesizing materials for specific applications. For example, Guiyang Li et al. (2016) used 4-fluorobenzaldehyde, a related compound, in synthesizing microporous polyaminals for carbon dioxide adsorption, highlighting the influence of fluorination on material properties (Guiyang Li et al., 2016).

Mechanism of Action

Target of Action

Benzaldehyde derivatives are known to interact with various enzymes and receptors in the body, influencing biochemical pathways .

Mode of Action

Benzaldehyde derivatives can undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the molecular structure of the compound, which can influence its interaction with its targets .

Biochemical Pathways

Benzaldehyde derivatives are known to participate in various biochemical reactions, potentially affecting multiple pathways .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-4-fluoro-5-methylbenzaldehyde . These factors can include temperature, pH, and the presence of other compounds or enzymes that can interact with this compound.

properties

IUPAC Name |

2-chloro-4-fluoro-5-methylbenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO/c1-5-2-6(4-11)7(9)3-8(5)10/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIKWRVUCXSYMIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)Cl)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-chlorophenyl)-5-methyl-N-(oxolan-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2477420.png)

![2-(4-(3-Phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol](/img/structure/B2477424.png)

![N-(5-methylisoxazol-3-yl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2477425.png)

![N-(benzo[d][1,3]dioxol-5-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamide](/img/structure/B2477426.png)

![3-((2-(indolin-1-yl)-2-oxoethyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2477428.png)

![2-[(3-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2477432.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acrylamide](/img/structure/B2477436.png)